

Spectroscopic Data for 2-(4-bromophenyl)-1H-imidazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-bromophenyl)-1H-imidazole

Cat. No.: B070455

[Get Quote](#)

A comprehensive search for detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for **2-(4-bromophenyl)-1H-imidazole** has revealed a notable scarcity of publicly available information for this specific compound. While the synthesis of related, more complex derivatives is well-documented, the foundational spectroscopic characterization of the parent compound, unsubstituted at the 4 and 5 positions of the imidazole ring, is not readily available in scientific literature or databases.

This technical guide aims to address this information gap by presenting a summary of the expected spectroscopic characteristics based on known data for structurally similar compounds. It will also outline the general experimental protocols for the synthesis and spectroscopic analysis of such imidazole derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be working with or synthesizing this and related compounds.

Predicted Spectroscopic Data

Due to the lack of direct experimental data for **2-(4-bromophenyl)-1H-imidazole**, the following tables provide predicted and extrapolated data based on the analysis of substituted analogs, such as 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole and other 2-aryl-1H-imidazoles. These values should be considered as estimates and require experimental verification.

Table 1: Predicted ^1H NMR Data (in DMSO-d_6)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4, H-5 (Imidazole)	~7.2 - 7.4	s	-
H-2', H-6' (Aromatic)	~7.8 - 8.0	d	~8.5
H-3', H-5' (Aromatic)	~7.6 - 7.7	d	~8.5
N-H (Imidazole)	~12.5 - 13.0	br s	-

Table 2: Predicted ^{13}C NMR Data (in DMSO-d₆)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2 (Imidazole)	~145 - 147
C-4, C-5 (Imidazole)	~120 - 122
C-1' (Aromatic)	~129 - 131
C-2', C-6' (Aromatic)	~127 - 129
C-3', C-5' (Aromatic)	~131 - 133
C-4' (Aromatic)	~121 - 123

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Imidazole)	3100 - 3300	Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=N Stretch (Imidazole)	1600 - 1650	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
C-Br Stretch	500 - 600	Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z
$[M]^+$	222/224 (Isotopic pattern for Br)
$[M+H]^+$	223/225 (Isotopic pattern for Br)

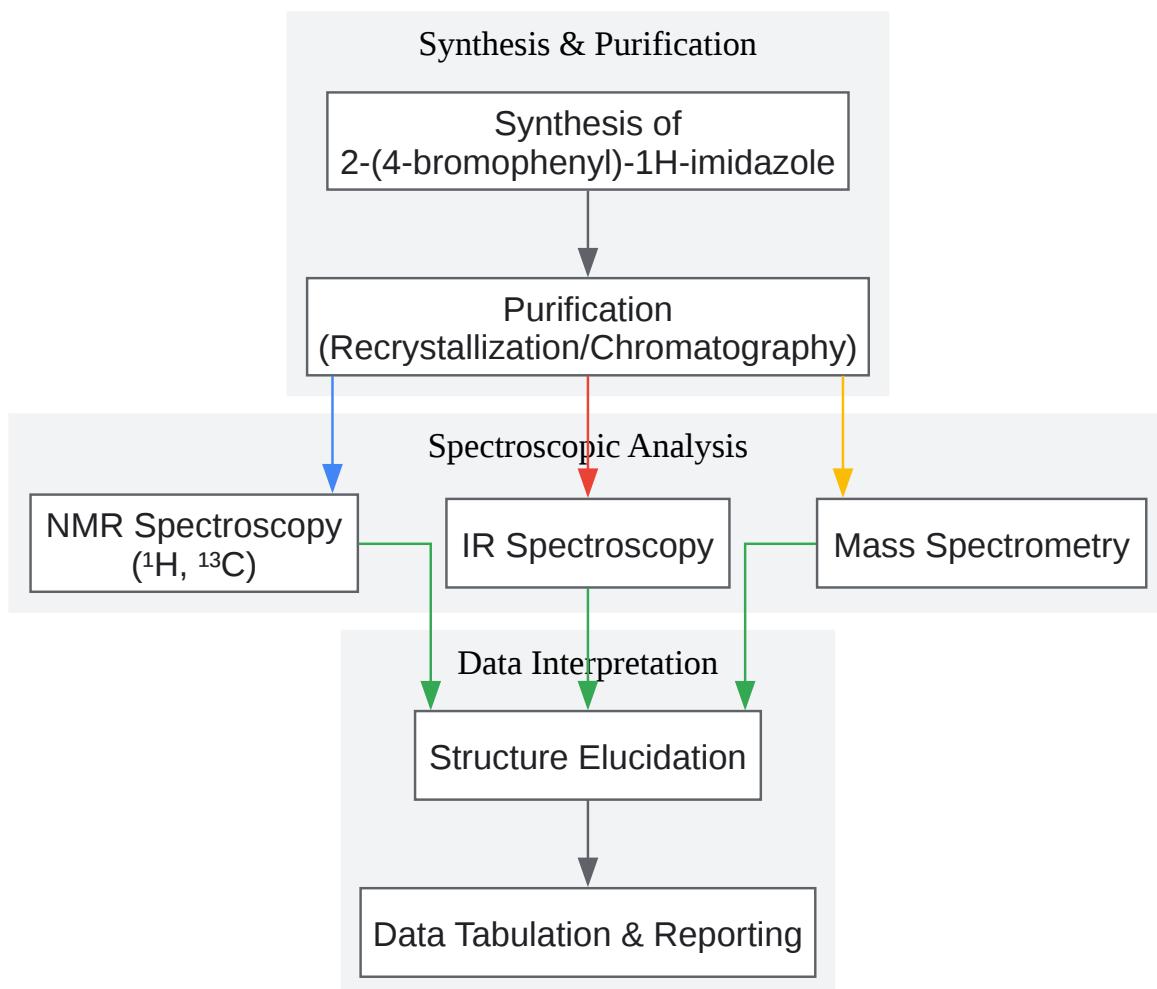
Experimental Protocols

The synthesis and spectroscopic characterization of **2-(4-bromophenyl)-1H-imidazole** would typically follow established methodologies for the preparation of 2-aryl-imidazoles.

General Synthesis Protocol: Radziszewski Reaction

A common and effective method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction. A modified version for the synthesis of a 2-aryl-imidazole would involve the following steps:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-bromobenzaldehyde, a suitable dicarbonyl compound (like glyoxal), and an excess of ammonium acetate are dissolved in a solvent such as glacial acetic acid or n-butanol.
- Reaction Conditions: The reaction mixture is heated to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a dilute base solution (e.g., sodium bicarbonate). The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.


Spectroscopic Analysis Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
 - The sample is dissolved in a deuterated solvent, commonly $DMSO-d_6$ or $CDCl_3$.

- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy:
 - IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
 - Samples can be prepared as KBr pellets or analyzed as a thin film.
 - Data is reported in wavenumbers (cm^{-1}).
- Mass Spectrometry (MS):
 - Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **2-(4-bromophenyl)-1H-imidazole**.

[Click to download full resolution via product page](#)

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

In conclusion, while direct experimental spectroscopic data for **2-(4-bromophenyl)-1H-imidazole** is not readily available, this guide provides a predictive framework and outlines the standard experimental procedures for its synthesis and characterization. Researchers working with this compound are encouraged to perform these analyses to obtain definitive data, which would be a valuable contribution to the chemical science community.

- To cite this document: BenchChem. [Spectroscopic Data for 2-(4-bromophenyl)-1H-imidazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b070455#spectroscopic-data-nmr-ir-mass-of-2-4-bromophenyl-1h-imidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com